molecular formula C19H19ClN2O3S B11592559 allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592559
M. Wt: 390.9 g/mol
InChI Key: DYGWHQFLEPNVJX-UHFFFAOYSA-N
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Description

Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Position 5: A 4-chlorophenyl group, contributing electronic and steric effects .
  • Position 2: An ethyl substituent, influencing ring puckering and steric interactions .
  • Position 7: A methyl group, enhancing lipophilicity .
  • Carboxylate ester: An allyl ester at position 6, which may improve solubility compared to ethyl esters .

This compound is synthesized via multi-component reactions involving thiourea, aldehydes, and acetoacetic esters under acidic conditions, analogous to methods described for related derivatives .

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

prop-2-enyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19ClN2O3S/c1-4-10-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-6-8-13(20)9-7-12/h4,6-9,14,16H,1,5,10H2,2-3H3

InChI Key

DYGWHQFLEPNVJX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation

In a representative method, 4-phenylthiazole-2-amine reacts with acetylacetone and substituted aldehydes under acidic conditions. For example:

  • 4-(4-Chlorophenyl)thiazole-2-amine (1.76 g, 10 mmol), acetylacetone (2.00 g, 20 mmol), and 4-chlorobenzaldehyde (1.41 g, 10 mmol) are refluxed in acetonitrile with p-toluenesulfonic acid (PTSA, 2.50 g) as a catalyst.

  • The reaction produces 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone as an intermediate, which is subsequently functionalized.

Key Conditions :

  • Solvent: Acetonitrile

  • Temperature: Reflux (80–90°C)

  • Catalyst: PTSA (15 mol%)

  • Yield: 82%

Introduction of the Allyl Ester Group

The allyl ester moiety is introduced via nucleophilic acyl substitution or esterification. Two strategies are prevalent:

Direct Esterification of Carboxylic Acid Intermediates

A precursor with a carboxylic acid group at position 6 reacts with allyl alcohol under Mitsunobu conditions or using DCC/DMAP:

  • 5-(4-Chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1.0 eq) is treated with allyl alcohol (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq) in dry dichloromethane.

  • Reaction progress is monitored by TLC, with purification via column chromatography (petroleum ether:ethyl acetate, 8:2).

Key Conditions :

  • Solvent: Dichloromethane

  • Temperature: Room temperature (24–48 hours)

  • Yield: 70–75%

Alkylation of Hydroxyl Precursors

An alternative route involves alkylation of a hydroxyl-containing intermediate with allyl bromide:

  • 5-(4-Chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-ol (1.0 eq) reacts with allyl bromide (1.5 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 90°C.

  • The product is isolated by precipitation in ice-water and recrystallized from ethanol.

Key Conditions :

  • Solvent: DMF

  • Temperature: 90°C

  • Base: K₂CO₃

  • Yield: 68%

Functionalization at Position 2: Ethyl Group Incorporation

The ethyl group at position 2 is introduced during thiazole ring formation or via post-cyclization alkylation.

Thiazole Amine Alkylation

  • 4-(4-Chlorophenyl)thiazole-2-amine is alkylated with ethyl iodide (1.2 eq) in the presence of NaH (1.5 eq) in THF at 0°C to room temperature.

  • The resulting 2-ethyl-4-(4-chlorophenyl)thiazole-2-amine is used directly in cyclocondensation.

Key Conditions :

  • Solvent: THF

  • Temperature: 0°C to RT

  • Base: NaH

  • Yield: 85%

Post-Cyclization Modification

For intermediates lacking the ethyl group, reductive alkylation may be employed:

  • 5-(4-Chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (1.0 eq) reacts with acetaldehyde (2.0 eq) and NaBH₃CN (1.5 eq) in methanol at 0°C.

  • The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.

Key Conditions :

  • Solvent: Methanol

  • Reducing Agent: NaBH₃CN

  • Temperature: 0°C

  • Yield: 60%

Optimization and Comparative Analysis

Solvent and Catalyst Impact

ParameterCyclocondensationEsterificationAlkylation
Solvent AcetonitrileDichloromethaneDMF
Catalyst/Base PTSADCC/DMAPK₂CO₃
Temperature 80–90°CRT90°C
Yield 82%75%68%

Byproduct Formation Mitigation

  • Cyclocondensation : Excess acetylacetone (2.0 eq) minimizes dimerization of the aldehyde.

  • Esterification : Dry solvents and molecular sieves reduce hydrolysis of the allyl ester.

  • Alkylation : Slow addition of alkylating agents prevents over-alkylation.

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via:

  • Knoevenagel condensation between acetylacetone and 4-chlorobenzaldehyde to form a chalcone intermediate.

  • Michael addition of thiazole-2-amine to the α,β-unsaturated ketone.

  • Cyclization and dehydration to form the thiazolo[3,2-a]pyrimidine core.

Steric and Electronic Effects

  • 4-Chlorophenyl Group : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the thiazole amine.

  • Allyl Ester : The electron-withdrawing effect of the ester group stabilizes the enolate intermediate during cyclization.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with petroleum ether:ethyl acetate (8:2).

  • Recrystallization : Ethanol-water (1:1) yields crystals suitable for X-ray diffraction.

Spectroscopic Data

Spectrum Key Signals
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 4.60 (m, 2H, OCH₂), 5.30 (m, 2H, CH₂)
¹³C NMR δ 14.1 (CH₂CH₃), 21.5 (CH₃), 65.8 (OCH₂), 118.5–140.2 (aromatic carbons)
IR 1678 cm⁻¹ (>C=O), 1566 cm⁻¹ (-C=N-)

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Positions) Ester Group Key Properties/Applications References
Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-ClPh (5), ethyl (2), methyl (7) Allyl Enhanced solubility; potential for bioactivity modulation
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-BrPh (5), methyl (7) Ethyl Strong π-halogen interactions in crystal packing; m.p. ~150–160°C
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-ClPh (5), (methoxycarbonyl)methylene (2) Ethyl Electron-withdrawing group at position 2; potential for conjugation-based applications
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(pyrazolylmethylene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-MePh (5), pyrazolylmethylene (2) Ethyl m.p. 154–156°C; bioactive scaffolds for antimicrobial agents
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ph (5), 2,4,6-trimethoxybenzylidene (2) Ethyl Flattened boat conformation; C–H···O hydrogen bonding in crystals

Crystallographic and Physicochemical Properties

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in related compounds adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity . The target compound likely exhibits similar puckering.
  • Hydrogen Bonding : Analogues with ester groups (e.g., ethyl or allyl) show C–H···O interactions, stabilizing crystal lattices .
  • Melting Points : Ethyl esters typically melt between 150–160°C, while allyl esters (target) may have lower m.p. due to reduced crystallinity .

Biological Activity

Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C21H24N2O4S
  • Molecular Weight: 400.49 g/mol
  • CAS Number: Not explicitly listed in the results.

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities, primarily due to their ability to interact with various biological targets. The following mechanisms have been identified:

  • Anticancer Activity : Compounds similar to allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines. For example, certain thiazole derivatives have demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders . This inhibition can lead to increased levels of neurotransmitters, enhancing synaptic transmission.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that helps mitigate oxidative stress in cells, thereby potentially preventing cellular damage and contributing to their anticancer effects .

Therapeutic Potential

The therapeutic implications of allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine are vast:

  • Cancer Treatment : Given its activity against cancer cell lines, further investigations could position this compound as a candidate for developing new anticancer therapies.
  • Neurological Disorders : Its potential as an AChE inhibitor suggests applications in treating diseases such as Alzheimer's and other cognitive impairments.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to thiazolo[3,2-a]pyrimidines:

Study ReferenceBiological ActivityCell Line/ModelIC50 Value
AnticancerHCT-116 (colon carcinoma)6.2 μM
AChE InhibitionVarious modelsNot specified
AntioxidantVarious assaysNot specified

These findings underscore the importance of this class of compounds in medicinal chemistry and their potential roles in treating complex diseases.

Q & A

Q. What are the key synthetic methodologies for synthesizing this thiazolopyrimidine derivative?

The synthesis typically involves multi-step reactions starting with precursors like ethyl acetoacetate and aromatic aldehydes. A common method includes cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, refluxing with glacial acetic acid and acetic anhydride (1:1) at 100–110°C for 8–10 hours yields the thiazolopyrimidine core. Catalysts such as sodium acetate are critical for facilitating the reaction . Solvents like dimethylformamide (DMF) or toluene are preferred for optimizing yield (78% reported in analogous syntheses) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): Used to confirm substituent positions (e.g., allyl, 4-chlorophenyl) and stereochemistry.
  • X-ray Crystallography: Resolves crystal packing and molecular conformation (e.g., puckered pyrimidine rings with dihedral angles up to 80.94° between fused rings) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% purity is achievable with optimized elution protocols) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. How does the 4-chlorophenyl substituent influence biological activity compared to other aryl groups?

The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding. Comparative studies show that:

SubstituentBiological Activity (e.g., COX Inhibition)
4-ChlorophenylPotent COX-2 inhibition (IC₅₀ ~1.2 µM)
4-MethoxyphenylModerate activity (IC₅₀ ~5.8 µM)
4-HydroxyphenylReduced activity due to polarity (IC₅₀ >10 µM)
These trends highlight the role of substituent electronics in modulating bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization for higher purity .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C or CuI) can accelerate cyclization steps, reducing reaction time by 30–40% .
  • Temperature Control: Maintaining reflux temperatures (±2°C) minimizes side reactions (e.g., ester hydrolysis) .
  • Workflow Monitoring: Real-time HPLC tracking ensures intermediates are consumed before proceeding to subsequent steps .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

  • Comparative Substituent Analysis: Systematically replace the 4-chlorophenyl group with other aryl moieties (e.g., 3,4-dichlorophenyl or 4-fluorophenyl) to isolate electronic vs. steric effects .
  • Purity Verification: Contradictions may arise from undetected impurities; use tandem MS/NMR to confirm compound integrity .
  • In Silico Docking: Molecular dynamics simulations can predict binding affinities to targets like COX-2, reconciling discrepancies between in vitro and in vivo results .

Q. How can regioselective modifications be designed to probe functional group contributions?

  • Position-Specific Functionalization: Introduce electron-donating groups (e.g., methoxy) at the 2- or 5-positions of the thiazolopyrimidine core to assess their impact on redox reactivity .
  • Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to install diverse aryl/heteroaryl groups at the 5-position, leveraging palladium catalysts for regioselectivity .
  • Crystallographic Guidance: X-ray data (e.g., bond lengths and angles) inform which positions tolerate steric bulk without distorting the scaffold .

Methodological Considerations

  • Data Reproducibility: Document solvent lot numbers and humidity levels during crystallization, as these factors influence polymorph formation .
  • Controlled Experiments: Include positive controls (e.g., known COX inhibitors) in bioassays to validate activity trends .

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